1H-Imidazolium, 2-((4-(dimethylamino)-2,5-dimethoxyphenyl)azo)-1,3-dimethyl-, methyl sulfate
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Overview
Description
1H-Imidazolium, 2-((4-(dimethylamino)-2,5-dimethoxyphenyl)azo)-1,3-dimethyl-, methyl sulfate is a complex organic compound that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique physical, chemical, and biological properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1H-Imidazolium, 2-((4-(dimethylamino)-2,5-dimethoxyphenyl)azo)-1,3-dimethyl-, methyl sulfate involves several steps:
Formation of the imidazole ring: This can be achieved through various methods, including the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide with aldehydes and amines.
Introduction of the azo group: The azo group can be introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid, followed by coupling with a suitable aromatic compound.
Methylation: The final step involves the methylation of the imidazole nitrogen atoms using methyl sulfate.
Industrial production methods often involve optimizing these reactions to achieve high yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1H-Imidazolium, 2-((4-(dimethylamino)-2,5-dimethoxyphenyl)azo)-1,3-dimethyl-, methyl sulfate undergoes various chemical reactions:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures .
Scientific Research Applications
1H-Imidazolium, 2-((4-(dimethylamino)-2,5-dimethoxyphenyl)azo)-1,3-dimethyl-, methyl sulfate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazolium, 2-((4-(dimethylamino)-2,5-dimethoxyphenyl)azo)-1,3-dimethyl-, methyl sulfate involves its interaction with biological molecules:
Comparison with Similar Compounds
1H-Imidazolium, 2-((4-(dimethylamino)-2,5-dimethoxyphenyl)azo)-1,3-dimethyl-, methyl sulfate is unique compared to other imidazolium-based ionic liquids due to its specific functional groups and properties:
Properties
CAS No. |
84787-99-5 |
---|---|
Molecular Formula |
C16H25N5O6S |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-2,5-dimethoxy-N,N-dimethylaniline;methyl sulfate |
InChI |
InChI=1S/C15H22N5O2.CH4O4S/c1-18(2)12-10-13(21-5)11(9-14(12)22-6)16-17-15-19(3)7-8-20(15)4;1-5-6(2,3)4/h7-10H,1-6H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
XYVVRMYGLMMXNJ-UHFFFAOYSA-M |
Canonical SMILES |
CN1C=C[N+](=C1N=NC2=CC(=C(C=C2OC)N(C)C)OC)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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